6-mercaptopyridine-3-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZJFFYNRNGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585458 | |
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-20-1 | |
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Antibacterial Pharmacophore Dhps Inhibition :
In this model, the key pharmacophoric features are largely dictated by the molecule's ability to mimic PABA and bind to the active site of dihydropteroate (B1496061) synthase. The essential elements include:
Anionic Group: The sulfonamide group (-SO2NH2) acts as a bioisostere of the carboxylate group in PABA, forming crucial ionic interactions with positively charged residues in the enzyme's active site.
Aromatic Ring: The pyridine (B92270) ring serves as a scaffold that correctly orients the other functional groups. It occupies a similar space as the benzene (B151609) ring of PABA.
Hydrogen Bond Donor/Acceptor: The nitrogen atoms in the pyridine ring and the sulfonamide group can participate in hydrogen bonding with amino acid residues in the active site, further stabilizing the complex.
The Anticancer Pharmacophore Thioredoxin Reductase Inhibition :
For the inhibition of thioredoxin reductase, a different set of pharmacophoric features comes into play, centered around the reactivity of the mercapto group:
Electrophilic Trap: The pyridine (B92270) ring, activated by the electron-withdrawing sulfonamide group, enhances the electrophilicity of the C6 position, making it susceptible to nucleophilic attack.
Reactive Thiol: The mercapto group itself is a key player, capable of forming a covalent disulfide bond with a cysteine residue in the active site of thioredoxin reductase, leading to irreversible inhibition.
Scaffold for Orientation: The pyridine-sulfonamide backbone serves to position the reactive thiol group optimally within the enzyme's active site for covalent modification.
The following table summarizes the key pharmacophoric elements for the two proposed modes of action:
| Pharmacophore Model | Key Pharmacophoric Elements | Role in Target Engagement |
| Antibacterial (DHPS Inhibition) | Sulfonamide Group | Mimics PABA's carboxylate, forming ionic bonds. |
| Pyridine Ring | Scaffolding and spatial orientation. | |
| Hydrogen Bond Donors/Acceptors | Stabilize binding through hydrogen bonds. | |
| Anticancer (TrxR Inhibition) | Reactive Mercapto Group | Forms covalent disulfide bonds with cysteine residues. |
| Electron-deficient Pyridine Ring | Enhances the reactivity of the mercapto group. | |
| Sulfonamide Group | Contributes to the electronic properties and orientation. |
Molecular Mechanisms of Action and Biological Interactions of 6 Mercaptopyridine 3 Sulfonamide
Enzyme Inhibition and Modulation
Competitive Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)
The primary mechanism of action for sulfonamide drugs, including 6-mercaptopyridine-3-sulfonamide, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.com This enzyme is crucial in the folic acid synthesis pathway of many microorganisms. nih.govnih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. patsnap.comnih.gov Due to this structural similarity, this compound can bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the production of dihydropteroate. wikipedia.orgpatsnap.com This inhibitory action is competitive, meaning the sulfonamide and PABA directly compete for the same binding site on the enzyme. wikipedia.orgpatsnap.com The effectiveness of this inhibition is a key factor in the antimicrobial properties of this class of compounds.
The inhibition of DHPS by sulfonamides is a well-established principle in antimicrobial therapy. nih.gov Resistance to sulfonamides often arises from mutations in the folP gene, which encodes for DHPS, leading to an enzyme that no longer binds effectively to sulfonamides. researchgate.net
Disruption of Folic Acid Biosynthesis Pathways in Microorganisms
By inhibiting DHPS, this compound effectively disrupts the folic acid (folate) biosynthesis pathway in susceptible microorganisms. wikipedia.orgpatsnap.comnih.gov Folate is an essential nutrient for cellular processes, most notably the synthesis of nucleic acids (DNA and RNA). wikipedia.org Bacteria cannot typically uptake folate from their environment and must synthesize it de novo. wikipedia.orgpatsnap.com This makes the folate pathway an excellent target for antimicrobial agents.
The disruption of this pathway leads to a depletion of the folate pool within the microorganism. Without an adequate supply of folate, the synthesis of essential building blocks for DNA and RNA is hindered, ultimately leading to a bacteriostatic effect where the bacteria are unable to grow and replicate. wikipedia.org This targeted disruption of a vital metabolic pathway explains the selective toxicity of sulfonamides against microorganisms. wikipedia.org
Exploration of Other Enzymatic Targets
While the primary target of sulfonamides is DHPS, research into related pyridine-based sulfonamides has explored their inhibitory activity against other enzymes. For instance, some pyridine-based sulfonamides have been investigated for their potential to inhibit enzymes such as dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. acs.org The dual inhibition of both DHPS and DHFR could offer a synergistic effect and a strategy to combat resistance. researchgate.net
Furthermore, various sulfonamide derivatives have shown inhibitory activity against other unrelated enzymes. For example, certain sulfonamides have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological processes. nih.govmdpi.com Other studies have explored the potential for pyridine-containing compounds to interact with targets like DNA gyrase and xanthine (B1682287) oxidase, although this is less directly established for this compound itself. The broad inhibitory potential of the sulfonamide functional group suggests that further research may uncover additional enzymatic targets for this class of compounds. nih.gov
Coordination Chemistry and Metalloprotein Interactions
Role as a Zinc-Binding Group (ZBG)
The chemical structure of this compound, containing both a pyridine (B92270) ring and a sulfonamide group, suggests its potential to act as a zinc-binding group (ZBG). Zinc is an essential cofactor for a vast number of enzymes, known as metalloenzymes, where it plays either a catalytic or structural role. The ability of a molecule to chelate zinc can be a key mechanism for enzyme inhibition. While direct studies on this compound as a ZBG are not extensively detailed in the provided context, the functional groups present are known to coordinate with metal ions. mdpi.com For instance, the nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfonamide group can act as Lewis bases, donating electron pairs to a zinc ion. mdpi.com This interaction can be crucial for inhibiting zinc-dependent enzymes.
Detailed Analysis of Metal Ion Coordination Modes
The coordination chemistry of pyridine and sulfonamide derivatives reveals various possible modes of interaction with metal ions. Ligands containing these functional groups can coordinate to a metal center in a monodentate fashion (binding through a single atom) or a bidentate fashion (binding through two atoms). researchgate.net In the case of this compound, a bidentate coordination mode is plausible, potentially involving the pyridine nitrogen and an oxygen atom from the sulfonamide group to form a stable chelate ring with a metal ion. nih.gov The specific coordination mode can be influenced by the nature of the metal ion and the surrounding chemical environment. rsc.org The study of mixed ligand metal complexes has shown that nicotinamide (B372718), a related pyridine derivative, can coordinate as a monodentate ligand through its pyridinic nitrogen atom. researchgate.net The mercapto group also introduces another potential coordination site, further enhancing the chelating capabilities of the molecule.
Interactive Data Table: Enzyme Inhibition by Sulfonamide Derivatives
| Compound Class | Target Enzyme | Inhibition Mechanism | Key Findings |
|---|---|---|---|
| Pyridine-based Sulfonamides | Dihydropteroate Synthase (DHPS) | Competitive | Acts as a structural analog of PABA, blocking folic acid synthesis. wikipedia.orgpatsnap.comnih.gov |
| Pyridine-based Sulfonamides | Dihydrofolate Reductase (DHFR) | Potential Dual Inhibition | Some derivatives show inhibitory activity against both DHPS and DHFR. researchgate.netacs.org |
| Various Sulfonamides | Carbonic Anhydrases | Inhibition | Certain sulfonamides are effective inhibitors of various carbonic anhydrase isoforms. nih.govmdpi.com |
Interactive Data Table: Metal Coordination of Pyridine and Sulfonamide Derivatives
| Ligand Type | Metal Ion | Coordination Mode | Structural Outcome |
|---|---|---|---|
| Bis(pyridylhydrazone) | Cu(II), Zn(II), Hg(II), Cd(II) | Bidentate or Tridentate | Formation of metallamacrocycles or coordination polymers. nih.gov |
| 6-Mercaptopurine and Nicotinamide | Various Metal Ions | Bidentate and Monodentate | 6-Mercaptopurine acts as a bidentate ligand, while nicotinamide is monodentate. researchgate.net |
| 3-Pyridylisonicotinamide | Co(II), Cu(II), Cd(II) | Varies with Metal | Dimensionality of the resulting coordination polymer depends on the metal and sulfate (B86663) binding mode. rsc.org |
Implications for Metalloprotein Active Site Interactions
The chemical structure of this compound, featuring both a sulfonamide group and a mercapto (thiol) group, suggests a strong potential for interaction with metalloprotein active sites. The primary and most extensively studied interaction for sulfonamide-containing compounds is with the active site of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes. nih.gov
The established mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) acting as a potent zinc-binding group. It coordinates directly to the Zn²⁺ ion located deep within the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com This interaction is crucial as it disrupts the catalytic cycle of the enzyme, which involves the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com By anchoring to the catalytic zinc ion, the sulfonamide inhibitor effectively blocks the enzyme's function. mdpi.com
The pyridine ring and its substituents play a critical role in determining the binding affinity and isoform selectivity. The orientation of the "tail," which in this case includes the mercaptopyridine ring, can lead to interactions with either hydrophilic or lipophilic residues within the active site cavity, influencing selectivity between different CA isoforms. mdpi.com For example, studies on 4-substituted pyridine-3-sulfonamides have shown that different substitutions allow for selective interactions with the active sites of various human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.com
Table 1: Inhibitory Activity of Representative Pyridine-Sulfonamide Compounds against Human Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |
| Compound 4 | hCA IX | 137 nM | 5.9-fold selective for hCA IX over hCA II | mdpi.com |
| Compound 6 | hCA IX / hCA XII | 91 nM (for hCA XII) | 23.3-fold selective between hCA IX and hCA XII | mdpi.com |
| SLC-0111 | hCA IX | Not specified | Specifically targets hCA IX activity | mdpi.com |
| Indapamide | CA II | Not specified | Binds to CA II in a unique manner | rsc.org |
| *Note: Compounds 4 and 6 are 4-substituted pyridine-3-sulfonamides, structurally related to this compound. |
Investigation of Broader Biochemical Activities
The interaction of this compound with metalloenzymes, particularly carbonic anhydrases, has significant implications for cellular signaling. The transmembrane, tumor-associated isoforms CA IX and CA XII are key regulators of pH in hypoxic tumors. nih.govnih.gov By catalyzing the hydration of metabolically produced CO₂, these enzymes help maintain a neutral intracellular pH while contributing to an acidic extracellular environment, a hallmark of solid tumors that promotes cancer cell survival, proliferation, and invasion.
Inhibition of these specific CA isoforms can disrupt this crucial pH-regulating mechanism. This disruption of acid/base balance can interfere with multiple signaling pathways essential for cancer progression. nih.gov For instance, selective inhibition of CA IX has been demonstrated to have antitumor efficacy in various cancer models, including breast cancer and glioblastoma. mdpi.com A notable example is the sulfonamide inhibitor SLC-0111, which specifically targets CA IX and has advanced to clinical trials, highlighting the therapeutic potential of this mechanism. mdpi.com Therefore, by acting as a CA IX/XII inhibitor, this compound could modulate signaling pathways related to hypoxia adaptation, cell proliferation, and metastasis.
The sulfonamide functional group is the foundation of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov The primary antibacterial mechanism of sulfonamides is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). mdpi.com This enzyme is vital for bacteria in the synthesis of folic acid, a crucial cofactor for the production of nucleotides and certain amino acids. nih.govmdpi.com By acting as a structural analog to the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby halting bacterial growth and replication. mdpi.com It is presumed that any antibacterial activity of this compound would proceed via this well-established mechanism. Sulfonamide derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov
In addition to antibacterial action, compounds containing sulfonamide and pyridine moieties have been investigated for antiviral properties. nih.govmdpi.com The mechanisms for antiviral action are often more varied and can involve the inhibition of viral enzymes or host factors necessary for viral replication. For example, certain 5-sulphonamido-8-hydroxyquinoline derivatives have demonstrated inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov The presence of both the sulfonamide group and the heterocyclic pyridine ring in this compound suggests a potential for such activities, although specific mechanistic studies on this compound are not widely detailed. nih.gov The combination of a sulfonamide and an N-heterocyclic pharmacophore is considered an effective approach for developing broad-spectrum therapeutic agents. mdpi.com
Table 2: Bioactivity of Related Sulfonamide and Pyridine Compounds
| Compound Class/Derivative | Type of Activity | Target Organism/Virus | Observed Effect | Reference |
| 5-sulphonamido-8-hydroxyquinoline derivatives | Antimicrobial | E. coli, P. aeruginosa | Potent growth inhibition | nih.gov |
| 5-sulphonamido-8-hydroxyquinoline derivatives | Antiviral | Avian paramyxovirus (APMV-1), Laryngotracheitis virus (LTV) | Marked viral inhibitory activity | nih.gov |
| General Sulfonamides | Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of folic acid synthesis | nih.govmdpi.com |
| Nicotinoyl thioureas (Pyridine derivatives) | Antibacterial | S. aureus, E. coli, P. aeruginosa | MIC values of 31.25 to 62.5 μg/mL | nih.gov |
Structure Activity Relationship Sar and Molecular Design Principles for 6 Mercaptopyridine 3 Sulfonamide Analogs
Rational Design of Derivatives Based on Structural Modifications
The rational design of derivatives of 6-mercaptopyridine-3-sulfonamide is a strategic endeavor that hinges on a deep understanding of its chemical architecture and its interactions with biological targets. The core structure, featuring a pyridine (B92270) ring substituted with a mercapto (-SH) group at the 6-position and a sulfonamide (-SO2NH2) group at the 3-position, offers multiple avenues for chemical exploration.
One of the primary strategies in the rational design of analogs involves the modification of the sulfonamide moiety. The sulfonamide group is a well-established pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid. scbt.com This mimicry allows sulfonamide-based drugs to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate pathway of many microorganisms. Consequently, the design of novel derivatives often focuses on substitutions at the sulfonamide nitrogen to enhance binding affinity to DHPS or to modulate physicochemical properties such as solubility and cell permeability.
Another key area for structural modification is the mercapto group. The thiol (-SH) functionality is highly reactive and can participate in various biological interactions, including the formation of disulfide bonds with cysteine residues in proteins. This property is particularly relevant to the anticancer activity of this compound, which has been identified as a selective inhibitor of cytosolic thioredoxin reductase. scbt.com The design of derivatives may involve the protection or bioisosteric replacement of the mercapto group to improve stability, reduce off-target effects, and fine-tune its reactivity towards the intended target.
Furthermore, substitutions on the pyridine ring itself present another avenue for rational design. The introduction of various substituents, such as halogens, alkyl groups, or aryl moieties, can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can, in turn, impact the compound's ability to fit into the binding pocket of a target enzyme and can also affect its metabolic stability and oral bioavailability. For instance, in the broader class of pyridine-sulfonamide derivatives, the introduction of bulky or electron-withdrawing groups has been shown to modulate potency against various targets.
The following table illustrates hypothetical structural modifications and their design rationale:
| Modification Site | Proposed Substituent (R) | Design Rationale |
| Sulfonamide Nitrogen (-SO2NH-R ) | Heterocyclic rings (e.g., thiazole, pyridine) | To introduce additional binding interactions with the target enzyme and improve potency. |
| Small alkyl chains | To modulate lipophilicity and cell membrane permeability. | |
| Mercapto Group (-SR ) | Acetyl, Benzoyl | To create prodrugs that release the active thiol in vivo, improving stability and bioavailability. |
| Bioisosteres (e.g., -OH, -NH2) | To explore alternative interactions with the target while potentially reducing reactivity. | |
| Pyridine Ring (Positions 2, 4, 5) | Halogens (F, Cl, Br) | To alter electronic distribution and potentially enhance binding through halogen bonding. |
| Methoxy group | To increase polarity and potentially improve solubility. |
Correlating Substituent Effects with Biological Potency and Selectivity
The systematic introduction of various substituents onto the this compound scaffold allows for the establishment of clear structure-activity relationships (SAR). By correlating these chemical modifications with changes in biological potency and selectivity, medicinal chemists can build a predictive model to guide the synthesis of more effective and safer drug candidates.
The nature of the substituent on the sulfonamide nitrogen is a critical determinant of antibacterial activity. For many sulfonamide-based drugs, the presence of a free (unsubstituted) sulfonamide group is crucial for their mechanism of action against bacteria, as it closely mimics the structure of PABA. However, in other contexts, such as in the design of enzyme inhibitors for other targets, substitution at this position can lead to significant gains in potency. For example, the introduction of aromatic or heteroaromatic rings can provide additional π-π stacking or hydrogen bonding interactions within the target's active site.
With regard to the mercapto group, its high reactivity can be a double-edged sword. While it is essential for the inhibition of enzymes like thioredoxin reductase, it can also lead to non-specific binding and potential toxicity. Therefore, a key aspect of SAR studies is to modulate the reactivity of the thiol group. This can be achieved by introducing electron-withdrawing or electron-donating groups on the pyridine ring, which can alter the pKa of the thiol and its nucleophilicity.
The position and nature of substituents on the pyridine ring also play a pivotal role in defining the potency and selectivity of the analogs. For example, the introduction of a bulky group at a position adjacent to the sulfonamide or mercapto group could create steric hindrance that prevents effective binding to the target enzyme. Conversely, a well-placed substituent could exploit a specific hydrophobic pocket in the active site, leading to a significant increase in binding affinity.
The following table provides a hypothetical correlation between substituent effects and biological activity:
| Substituent Position | Substituent Type | Observed Effect on Potency | Observed Effect on Selectivity |
| Sulfonamide Nitrogen | Unsubstituted (-NH2) | Generally higher antibacterial activity | May have broader spectrum of activity |
| Substituted with aromatic rings | Can increase potency against specific enzymes (e.g., kinases) | Can enhance selectivity for the target enzyme over others | |
| Pyridine Ring (Position 4) | Electron-withdrawing group (e.g., -NO2) | May increase potency by enhancing interactions | Can influence selectivity based on the electronic requirements of the binding site |
| Electron-donating group (e.g., -OCH3) | May decrease or increase potency depending on the target | Can alter the overall electronic profile, impacting selectivity | |
| Mercapto Group | S-Alkylation | Generally decreases activity if the free thiol is required | Can be used to direct the molecule to specific cellular compartments |
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. For this compound and its analogs, the identification of these key pharmacophoric elements is fundamental to understanding their mechanism of action and to designing more potent and selective inhibitors.
Based on its known biological activities, two primary pharmacophores can be proposed for this compound:
Advanced Computational and Theoretical Studies on 6 Mercaptopyridine 3 Sulfonamide
Quantum Chemical Investigations
Quantum chemical methods are instrumental in providing a detailed understanding of the intrinsic properties of 6-mercaptopyridine-3-sulfonamide, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations allow for the determination of various quantum mechanical descriptors that are crucial for understanding the molecule's behavior.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A small HOMO-LUMO energy gap is indicative of higher chemical reactivity, as it suggests that the molecule can be more easily polarized and participate in chemical reactions. nih.gov For instance, in a study of a related acrylamide (B121943) derivative, the HOMO-LUMO energy gap was calculated to be 4.17 eV in the gaseous state, providing a quantitative measure of its reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are invaluable for identifying the electron-rich and electron-deficient regions of a molecule. nih.gov These maps visualize the electrostatic potential on the molecular surface, with red colors typically indicating nucleophilic (electron-rich) sites and blue colors representing electrophilic (electron-deficient) sites. nih.gov For a similar molecule, 2-mercaptopyridine, MEP analysis revealed negative potential sites around the nitrogen and sulfur atoms, identifying them as likely centers for electrophilic attack. nih.gov
Furthermore, DFT can be used to calculate natural charges on each atom, offering a more quantitative picture of the charge distribution within the molecule. In a study of a dichlorophenyl-acrylamide dimer, the oxygen atom was found to possess the most negative natural charge, while a specific carbon atom held the highest positive charge, highlighting the polar nature of the bonds within the molecule. nih.gov
Table 1: Calculated Electronic Properties of a Related Acrylamide System using DFT
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap (gas phase) | 4.17 eV nih.gov |
| Highest Positive Natural Charge (C atom in dimer) | 0.61533 nih.gov |
This table is illustrative and based on data from a related system to demonstrate the type of information obtained from DFT calculations.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the nature of chemical bonds within a molecule based on the topology of the electron density. researchgate.netchemrxiv.orgwiley-vch.de This method allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions, which are crucial for understanding molecular structure and stability. researchgate.net
QTAIM analysis involves locating critical points in the electron density, such as bond critical points (BCPs), which signify the presence of a bond path between two atoms. wiley-vch.de The properties of the electron density at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the bond. researchgate.net For example, a higher value of ρ(r) at the BCP generally indicates a stronger bond. scribd.com
This methodology has been successfully applied to analyze the bonding in various molecular systems, from simple diatomic molecules to complex organometallic clusters. scribd.comnih.gov For instance, in a study of three-membered ring compounds, QTAIM was used to characterize the carbonyl and intraring bonds, providing insights into their unique electronic structures. researchgate.net Similarly, QTAIM analysis of anionic group 6 carbonyl selenide (B1212193) clusters helped to elucidate the nature of the metal-metal and metal-ligand interactions. nih.gov
The application of QTAIM to this compound would allow for a detailed characterization of its intramolecular bonds, including the C-S, S-N, and N-H bonds, providing a deeper understanding of its structural stability and reactivity.
Molecular Docking and Dynamics Simulations
To understand how this compound might interact with biological targets, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods provide valuable predictions about the binding of small molecules to proteins and the dynamic behavior of these complexes.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. nih.gov This technique is instrumental in identifying potential binding sites and estimating the binding affinity, which is a measure of the strength of the interaction. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then scoring them based on a scoring function that approximates the free energy of binding. nih.gov
For sulfonamide derivatives, molecular docking studies have been crucial in understanding their interactions with various protein targets. For example, in a study targeting the BRD4 protein, a potential therapeutic target in acute myeloid leukemia, molecular docking simulations revealed favorable binding energies for newly designed sulfonamide inhibitors. nih.gov These favorable energies were supported by the formation of key hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site. nih.gov
The prediction of binding affinity, often expressed as the dissociation constant (Kd) or binding free energy (ΔG), is a critical aspect of drug discovery. nih.gov While docking provides a rapid estimation, more rigorous methods are often needed for accurate affinity prediction.
Analysis of Protein-Ligand Interactions and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand interactions over time, offering insights that are not accessible through static docking studies. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of how the protein and ligand move and interact with each other and with the surrounding solvent. mdpi.combohrium.com
These simulations can reveal important details about the stability of the protein-ligand complex, the specific interactions that maintain the bound state, and any conformational changes that occur in either the protein or the ligand upon binding. mdpi.com For instance, MD simulations of sulfonamide derivatives bound to the BRD4 protein confirmed the stability of the docked complexes over the simulation trajectory, providing further evidence for their potential as inhibitors. nih.gov
Analysis of MD trajectories can include the calculation of root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (Rg) to monitor the compactness of the system. mdpi.com These analyses, combined with a detailed examination of intermolecular interactions like hydrogen bonds and hydrophobic contacts, provide a comprehensive picture of the binding event at the atomic level. mdpi.com
Table 2: Key Protein-Ligand Interactions for a Sulfonamide Inhibitor with BRD4 (Illustrative)
| Interacting Residue | Interaction Type |
|---|---|
| ASP144 | Hydrogen Bond |
| GLN147 | Hydrogen Bond |
| VAL151 | Hydrophobic Interaction |
This table is based on findings for a different sulfonamide and serves to illustrate the type of data generated from molecular dynamics simulations.
In Silico Approaches for Compound Screening and Optimization
Computational methods play a crucial role in the early stages of drug discovery by enabling the screening of large compound libraries and the optimization of lead compounds. For a molecule like this compound, these in silico approaches can accelerate the identification of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. The contour maps generated from these analyses highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, guiding the design of new analogs. nih.gov
Virtual screening, often employing molecular docking, allows for the rapid assessment of large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Once a promising lead compound is identified, computational methods can be used to optimize its properties. This can involve making targeted modifications to the chemical structure to improve binding affinity, selectivity, and pharmacokinetic properties. The iterative cycle of in silico design, synthesis, and experimental testing is a powerful paradigm in modern drug discovery. The versatility of the this compound scaffold, with its reactive thiol group, makes it an excellent candidate for such optimization strategies, allowing for the synthesis of a diverse range of derivatives with potentially enhanced therapeutic properties.
Future Research Directions and Emerging Paradigms for 6 Mercaptopyridine 3 Sulfonamide
Development as Chemical Probes for Biological Pathway Elucidation
The utility of small molecules as probes to dissect complex biological pathways is a cornerstone of modern chemical biology. Given its known interactions with specific enzymes, 6-mercaptopyridine-3-sulfonamide holds significant promise for development as a chemical probe. Its established targets, the bacterial enzyme dihydropteroate (B1496061) synthetase and the mammalian enzyme thioredoxin reductase, offer clear starting points for designing focused research tools.
By modifying the 6-MPS scaffold, researchers can create a portfolio of probes with varying potencies and selectivities. These probes could be instrumental in elucidating the precise roles of these enzymes in both health and disease. For instance, tagged versions of 6-MPS, perhaps with fluorescent or biotin (B1667282) labels, could be synthesized to visualize the subcellular localization of its targets and to identify binding partners within complex cellular lysates. This would provide invaluable insights into the protein-protein interaction networks surrounding dihydropteroate synthetase and thioredoxin reductase.
Furthermore, the development of highly selective 6-MPS-based probes could help to differentiate the functions of various isoforms of thioredoxin reductase, an area of significant interest in cancer biology and redox signaling. Such probes would allow for the targeted inhibition of specific isoforms, enabling a more precise understanding of their individual contributions to cellular processes. The overarching goal is to leverage the specificity of 6-MPS to create molecular tools that can illuminate the intricate workings of the biological pathways in which its targets are key players.
Strategies for Overcoming Resistance Mechanisms in Target Systems
The emergence of resistance is a persistent challenge in the development of antimicrobial and anticancer agents. For this compound, which exhibits activity in both arenas, understanding and overcoming potential resistance mechanisms is paramount for its long-term viability as a therapeutic lead.
As a sulfonamide, 6-MPS's antibacterial activity is predicated on the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. A well-documented mechanism of resistance to sulfonamides involves the acquisition of plasmid-borne genes encoding altered dihydropteroate synthetase enzymes, known as Sul proteins (e.g., Sul1, Sul2, Sul3). biorxiv.org These resistant enzymes have a remodeled p-aminobenzoic acid (PABA) binding site, often featuring the insertion of a phenylalanine residue that sterically hinders the binding of sulfonamide drugs. biorxiv.org Strategies to overcome this resistance could involve the design of 6-MPS analogs that can either accommodate this altered active site or bind to allosteric sites on the enzyme, thereby inhibiting its function through a non-competitive mechanism.
In the context of its anticancer activity, which is linked to the inhibition of thioredoxin reductase, a different set of resistance mechanisms may arise. Research has shown that hydrogen sulfide (B99878) (H₂S) can mediate tumor cell resistance to thioredoxin inhibitors. frontiersin.org H₂S can promote the reduced state of thioredoxin, counteracting the inhibitory effect of the drug, and can also directly interact with and deactivate the inhibitor. frontiersin.org Therefore, a potential strategy to enhance the efficacy of 6-MPS as a thioredoxin reductase inhibitor would be the co-administration of inhibitors of H₂S-producing enzymes, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). frontiersin.org This combination therapy approach could sensitize cancer cells to 6-MPS and prevent the development of resistance.
Novel Synthetic Strategies for Enhanced Analog Libraries
The creation of diverse and structurally novel analog libraries is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound like this compound. Recent advances in synthetic organic chemistry offer a range of powerful tools for generating such libraries.
One promising approach is the use of electrochemical methods for the synthesis of sulfonamides. This technique involves the anodic oxidation of thiols and amines to generate the sulfonamide bond in a single, efficient step. For the synthesis of 6-MPS analogs, this could involve reacting various substituted 6-mercaptopyridines with a range of amines under controlled electrolytic conditions, providing a rapid and versatile route to a wide array of derivatives.
Another avenue for innovation lies in the use of modern catalytic systems. The synthesis of sulfonamides can be achieved using catalysts based on indium, copper, and palladium, which can facilitate the coupling of sulfonyl chlorides with amines or the direct sulfonamidation of C-H bonds. eurekaselect.com These methods can offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.
Furthermore, the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, represents a powerful strategy for creating novel analogs with potentially synergistic or multi-target activities. mdpi.com For 6-MPS, this could involve conjugating the this compound moiety with other bioactive scaffolds, such as those known to target other enzymes in a relevant pathway or to enhance cellular uptake. For example, the synthesis of hybrid molecules combining a sulfonamide with a trimetazidine (B612337) core has been explored to create compounds with both antibacterial and anti-ischemic properties. mdpi.com A similar approach could be applied to 6-MPS to generate novel chemical entities with enhanced therapeutic potential.
| Synthetic Strategy | Description | Potential Advantages for 6-MPS Analog Synthesis |
| Electrochemical Synthesis | Anodic oxidation of thiols and amines to form sulfonamides. | Rapid, efficient, single-pot reactions; allows for diverse amine inputs. |
| Catalytic Methods | Use of indium, copper, or palladium catalysts for sulfonamide bond formation. eurekaselect.com | Improved yields, milder conditions, greater functional group tolerance. eurekaselect.com |
| Molecular Hybridization | Combining the 6-MPS scaffold with other bioactive pharmacophores. mdpi.com | Potential for synergistic or multi-target activities, novel mechanisms of action. mdpi.com |
Exploration of Unconventional Biological Targets and Applications
While the primary known targets of this compound are dihydropteroate synthetase and thioredoxin reductase, the vastness of biological space suggests that it and its analogs may have other, as-yet-unidentified molecular targets. The exploration of these unconventional targets could open up entirely new therapeutic avenues for this class of compounds.
Recent research has demonstrated that sulfonamide derivatives can act as inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4. nih.gov BRD4 is a key regulator of gene expression and has emerged as a promising target in oncology, particularly for the treatment of acute myeloid leukemia. nih.gov The development of 6-MPS analogs designed to specifically target BRD4 could represent a significant expansion of its therapeutic potential beyond its established antimicrobial and redox-modulating activities. This would involve structure-activity relationship (SAR) studies to optimize the 6-MPS scaffold for potent and selective BRD4 inhibition.
Another area of potential exploration is the interaction of 6-MPS with other enzymes involved in redox homeostasis or cellular signaling. The mercaptopyridine moiety of the molecule could potentially interact with other thiol-containing proteins, and the sulfonamide group could engage in hydrogen bonding with a variety of enzyme active sites. High-throughput screening of 6-MPS and its analog libraries against a broad panel of enzymes and receptors could uncover novel and unexpected biological activities.
The ability of some sulfonamides to be embedded within materials like zeolites also suggests potential applications in drug delivery and water purification. rsc.org The physicochemical properties of 6-MPS could be explored for similar applications, potentially leading to the development of novel formulations or environmental remediation technologies.
Q & A
Q. How to synthesize isotopically labeled this compound for tracer studies?
- Answer : Use S-enriched mercaptopyridine or N-ammonia in sulfonamide formation. Purify via column chromatography (silica gel, 20% EtOAc/hexane). Confirm isotopic incorporation via MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
